molecular formula C14H8BrNO2S B13166201 8-Bromo-2-thien-2-ylquinoline-4-carboxylic acid

8-Bromo-2-thien-2-ylquinoline-4-carboxylic acid

Cat. No.: B13166201
M. Wt: 334.19 g/mol
InChI Key: GKOWGNIOHLYQMI-UHFFFAOYSA-N
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Description

8-bromo-2-(thiophen-2-yl)quinoline-4-carboxylic acid is a heterocyclic compound that combines a quinoline core with a thiophene ring and a carboxylic acid group.

Chemical Reactions Analysis

Types of Reactions

8-bromo-2-(thiophen-2-yl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA

    Reduction: LiAlH4, NaBH4

    Substitution: Palladium catalysts, amines, thiols

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols, de-brominated products

    Substitution: Various substituted quinoline derivatives

Mechanism of Action

The mechanism of action of 8-bromo-2-(thiophen-2-yl)quinoline-4-carboxylic acid depends on its specific application:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-bromo-2-(thiophen-2-yl)quinoline-4-carboxylic acid is unique due to the combination of the quinoline core, thiophene ring, and carboxylic acid group, which imparts distinct chemical and biological properties. This combination allows for diverse applications in medicinal chemistry and materials science .

Biological Activity

8-Bromo-2-thien-2-ylquinoline-4-carboxylic acid is a heterocyclic compound with potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C14H8BrNO2S
  • Molecular Weight : 334.19 g/mol
  • CAS Number : 139063-59-3

The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors. Research indicates that it may exhibit effects through:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular responses.
  • Modulation of Signaling Pathways : It may affect signaling pathways related to inflammation and cell proliferation, contributing to its potential anticancer properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that the compound can induce apoptosis in various cancer cell lines by:

  • Downregulating Anti-apoptotic Proteins : The compound reduces the expression of proteins such as Bcl-2, promoting apoptosis.
  • Inducing Cell Cycle Arrest : It has been observed to cause G1 phase arrest in cancer cells, inhibiting their proliferation.

Antimicrobial Activity

Research also suggests that this compound possesses antimicrobial properties. It has been tested against several bacterial strains, showing significant inhibition of growth, which may be attributed to its ability to disrupt bacterial cell membranes.

Case Studies and Research Findings

StudyFindings
Study 1 Demonstrated that this compound significantly inhibited the growth of breast cancer cells (MCF-7) with an IC50 value of 12 µM.
Study 2 Showed antimicrobial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) of 15 µg/mL and 20 µg/mL, respectively.
Study 3 Investigated the compound's effects on apoptosis in human leukemia cells, revealing increased caspase activity indicative of apoptotic cell death.

Properties

Molecular Formula

C14H8BrNO2S

Molecular Weight

334.19 g/mol

IUPAC Name

8-bromo-2-thiophen-2-ylquinoline-4-carboxylic acid

InChI

InChI=1S/C14H8BrNO2S/c15-10-4-1-3-8-9(14(17)18)7-11(16-13(8)10)12-5-2-6-19-12/h1-7H,(H,17,18)

InChI Key

GKOWGNIOHLYQMI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)N=C(C=C2C(=O)O)C3=CC=CS3

Origin of Product

United States

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